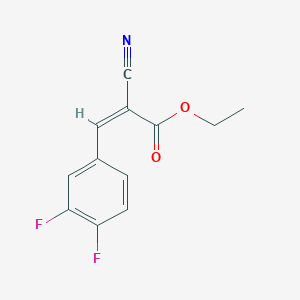

ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate

Description

Ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is a substituted α,β-unsaturated cyanoacrylate ester characterized by:

- A Z-configured double bond between C2 and C2.

- A cyano (-CN) group at C2.

- A 3,4-difluorophenyl substituent at C3.

- An ethyl ester (-COOEt) group at C1.

This compound belongs to a class of molecules with applications in organic synthesis, materials science, and pharmaceuticals. The electron-withdrawing cyano and ester groups enhance its reactivity in conjugate addition reactions and cycloadditions, while the fluorinated aromatic ring influences electronic properties and molecular packing .

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTJIBLUUMKTIU-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC(=C(C=C1)F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate, also known by its CAS number 623572-48-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H9F2NO2

- Molecular Weight : 237.20 g/mol

- IUPAC Name : this compound

- CAS Number : 623572-48-5

This compound exhibits anti-cancer properties through several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines.

- Induction of Apoptosis : Studies indicate that it promotes apoptotic pathways in cancer cells, evidenced by increased levels of caspase activity.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism includes:

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 21.00 | Apoptosis induction |

| HepG2 | 26.10 | Cell cycle arrest |

In Vivo Studies

In vivo evaluations have further corroborated the anti-cancer effects observed in vitro. For instance:

- A study involving Ehrlich ascites carcinoma (EAC) models showed that treatment with the compound significantly reduced tumor volume and cell count.

| Treatment Group | Tumor Volume Reduction (%) | Apoptotic Markers |

|---|---|---|

| Control | - | Low |

| Ethyl Compound | 65% | High (Caspase 3) |

Histopathological examinations indicated that treatment with this compound improved liver and kidney histology without adverse effects.

Case Studies

- EAC Model Study : In a study published in John Wiley & Sons, the sodium salt of a related cyano compound showed significant chemopreventive effects against EAC cells. The results highlighted the importance of structural modifications for enhancing biological activity .

- VEGFR Inhibition : Another study focused on derivatives similar to ethyl (2Z)-2-cyano compounds demonstrated their potential as VEGFR inhibitors, which are critical targets in cancer therapy .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The following compounds share core structural motifs but differ in substituents:

*Calculated based on molecular formula; exact values may vary.

Key Observations:

- Fluorine Substitution: The target compound’s 3,4-difluorophenyl group enhances electron-withdrawing effects compared to the monofluoro analog .

- Amino vs. Fluorine Groups: The compound in replaces fluorine with a difluoromethoxy-phenylamino group, introducing hydrogen-bonding capability. This may improve solubility in polar solvents and alter crystal packing via N–H···O/N interactions .

Thermodynamic and Physical Properties

- Heat Capacity and Phase Behavior: Studies on ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate derivatives (e.g., compounds I and II in ) reveal that substituents significantly affect heat capacities and phase transitions. For instance, nitro groups increase thermal stability compared to methylphenyl groups due to stronger intermolecular interactions.

- Melting Points: The 3,4-difluorophenyl group in the target compound likely raises the melting point relative to the monofluoro analog due to improved symmetry and halogen-mediated packing (e.g., C–F···π interactions) .

Crystallographic and Packing Behavior

- Structure Validation: Tools like SHELXL () and ORTEP () are critical for confirming the Z-configuration and analyzing anisotropic displacement parameters .

- Hydrogen Bonding: Unlike the amino-containing analog , the target compound lacks H-bond donors, relying instead on weaker interactions (e.g., C–F···F–C, π-stacking) for crystal packing .

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for ethyl (2Z)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between ethyl cyanoacetate and 3,4-difluorobenzaldehyde under acidic or basic catalysis. Optimize reaction conditions (e.g., solvent, temperature) to favor the Z-isomer, as stereoselectivity is critical for electronic properties . Characterization should include:

- 1H/13C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl protons in Z-isomers show J ≈ 12–14 Hz) .

- FTIR : Verify cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) functional groups .

- X-ray crystallography : Resolve stereochemical ambiguities; similar difluorophenyl analogs show planar geometries with intramolecular hydrogen bonding .

Table 1 : Example Synthetic Conditions for Analogous Compounds

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Difluorobenzaldehyde | Piperidine | Ethanol | 78 | |

| 3,4-Difluorobenzaldehyde | K-10 Montmorillonite | Toluene | 85 |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of volatile byproducts .

- Waste Management : Segregate organic waste containing cyano groups; neutralize with alkaline hypochlorite before disposal to prevent cyanide release .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential neurotoxicity .

Advanced Research Questions

Q. How does the electronic nature of the 3,4-difluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophilic additions. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C.

- Monitor regioselectivity via LC-MS; fluorine substituents may direct coupling to the meta-position .

Contradiction Note : Some studies report reduced yields with bulky boronic acids due to steric hindrance from the difluorophenyl group. Mitigate by optimizing ligand choice (e.g., SPhos vs. XPhos) .

Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicity be assessed?

- Methodological Answer :

- Hydrolysis : Test stability in aqueous buffers (pH 4–9) at 25–50°C. The ester group may hydrolyze to a carboxylic acid, with half-lives varying by pH .

- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in a solar simulator; LC-HRMS identifies intermediates like cyanoacetic acid derivatives .

- Ecotoxicity Assays : Use Daphnia magna (48-h LC50) and algal growth inhibition tests. Structural analogs show moderate toxicity (EC50 ~10–50 mg/L) due to bioaccumulation potential .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic sites. The difluorophenyl moiety may occupy hydrophobic pockets .

- DFT Calculations : Compute HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to assess electrophilicity. Cyano and ester groups typically lower LUMO energies, enhancing reactivity .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility. For example, rotameric equilibria in esters may cause signal splitting .

- Crystallographic Validation : Compare experimental X-ray data (e.g., C–C bond lengths in the enoate moiety) with DFT-optimized geometries to confirm static vs. dynamic disorder .

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points for structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.